Carbonate

Beschreibung

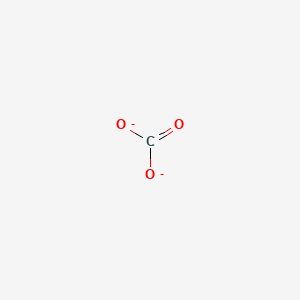

Structure

3D Structure

Eigenschaften

CAS-Nummer |

3812-32-6 |

|---|---|

Molekularformel |

CO3-2 |

Molekulargewicht |

60.009 g/mol |

IUPAC-Name |

carbonate |

InChI |

InChI=1S/CH2O3/c2-1(3)4/h(H2,2,3,4)/p-2 |

InChI-Schlüssel |

BVKZGUZCCUSVTD-UHFFFAOYSA-L |

SMILES |

C(=O)([O-])[O-] |

Kanonische SMILES |

C(=O)([O-])[O-] |

Andere CAS-Nummern |

3812-32-6 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Navigating the Carbonate Conundrum: A Technical Guide to Mineral Identification

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core methods for identifying carbonate minerals. This compound minerals are integral to a wide range of geological, biological, and industrial processes. Their accurate identification is paramount for robust research and development. This document outlines the principles, experimental protocols, and data interpretation for a suite of analytical techniques, enabling precise and reliable characterization of these ubiquitous minerals.

Overview of this compound Mineral Identification Methods

The identification of this compound minerals relies on a multi-faceted approach, leveraging the unique chemical and physical properties of each mineral species. The primary methods can be broadly categorized as follows:

-

Spectroscopic Techniques: These methods probe the vibrational and rotational modes of the this compound ion (CO₃²⁻) and its interaction with cations, providing a characteristic spectral fingerprint for each mineral.

-

Diffraction and Imaging Techniques: These methods provide information on the crystal structure and elemental composition of the minerals.

-

Chemical and Isotopic Methods: These techniques rely on the chemical reactivity and isotopic fractionation of carbonates to differentiate between mineral types and understand their formation environments.

A logical workflow for this compound mineral identification often starts with basic observational methods and progresses to more sophisticated analytical techniques as required for unambiguous identification and characterization.

Caption: A general workflow for this compound mineral identification.

Spectroscopic Identification Methods

Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the chemical composition and molecular structure of this compound minerals.[1] Both methods probe the vibrational modes of the this compound ion, but they are based on different physical principles and thus provide complementary information.

Infrared Spectroscopy measures the absorption of infrared radiation by the sample. The mid-infrared (MIR) range (400–4000 cm⁻¹) is sensitive to the internal vibrations of the this compound group, while the far-infrared (FIR) range (80–650 cm⁻¹) provides insights into lattice vibrations, which are influenced by the cation and crystal structure.[2][3][4]

Raman Spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The resulting shift in the energy of the scattered photons provides a vibrational spectrum that is highly specific to the mineral's composition and crystal structure.[1] Raman spectroscopy is particularly useful for distinguishing between polymorphs (e.g., calcite and aragonite) that have the same chemical formula but different crystal structures.[1][5]

| This compound Mineral | Key Infrared (FTIR) Peaks (cm⁻¹) | Key Raman Peaks (cm⁻¹) |

| Calcite (CaCO₃) | ~1430 (ν3), ~876 (ν2), ~712 (ν4) | ~1085 (ν1), ~712 (ν4), ~282, ~156 |

| Aragonite (CaCO₃) | ~1475, ~1083, ~854, ~713, ~700 | ~1085 (ν1), ~704 (ν4), ~206, ~152 |

| Dolomite (B100054) (CaMg(CO₃)₂) | ~1440 (ν3), ~880 (ν2), ~728 (ν4) | ~1098 (ν1), ~725 (ν4), ~300, ~177 |

| Siderite (FeCO₃) | ~1420 (ν3), ~868 (ν2), ~738 (ν4) | ~1090 (ν1), ~730 (ν4), ~290, ~180 |

| Magnesite (MgCO₃) | ~1450 (ν3), ~885 (ν2), ~748 (ν4) | ~1100 (ν1), ~740 (ν4), ~330, ~210 |

Table 1: Characteristic infrared and Raman peaks for common this compound minerals. Data compiled from multiple sources.[6][7][8]

-

Sample Preparation: Ensure the sample has a flat, clean surface. If the sample is a powder, place a small amount onto the ATR crystal.

-

Instrument Setup:

-

Select the appropriate spectral range (e.g., 4000-400 cm⁻¹ for MIR).

-

Set the desired number of scans (e.g., 32 or 64) and resolution (e.g., 4 cm⁻¹).

-

-

Background Collection: Record a background spectrum with no sample on the ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Analysis: Place the sample in firm contact with the ATR crystal and collect the spectrum.

-

Data Processing: The resulting spectrum is typically displayed in absorbance or transmittance. Perform baseline correction and peak picking to identify the characteristic absorption bands.

Caption: Experimental workflow for ATR-FTIR spectroscopy.

Near-Infrared (NIR) Spectroscopy

NIR spectroscopy, particularly in the short-wave infrared (SWIR) region (1000-2500 nm), is a rapid and non-destructive technique for identifying this compound minerals.[9][10] The absorption features in this region are due to overtones and combination bands of the fundamental vibrations of the this compound ion.[10] The position of these absorption features can be used to distinguish between different this compound minerals. For example, calcite has a primary absorption feature around 2340 nm, while dolomite's primary absorption is near 2325 nm.[10]

| This compound Mineral | Primary SWIR Absorption Feature (nm) |

| Calcite (CaCO₃) | 2333–2340 |

| Dolomite (CaMg(CO₃)₂) | 2312–2323 |

Table 2: Characteristic SWIR absorption features for calcite and dolomite.[9]

X-Ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for the identification of crystalline materials, including this compound minerals.[11][12][13] It is based on the principle that a crystalline solid will diffract an incident beam of X-rays in a predictable pattern, which is determined by the arrangement of atoms within the crystal lattice.[11] Each crystalline mineral has a unique XRD pattern, which serves as a "fingerprint" for its identification.[13][14] XRD is particularly powerful for distinguishing between polymorphs and for quantifying the mineralogical composition of a mixture.[15][16][17]

-

Sample Preparation: The sample must be finely ground to a powder (typically <10 µm) to ensure random orientation of the crystallites.[14]

-

Sample Mounting: The powdered sample is packed into a sample holder.

-

Instrument Setup:

-

The X-ray diffractometer is configured with the appropriate X-ray source (e.g., Cu Kα), voltage, and current.

-

The angular range (2θ) to be scanned is defined.

-

-

Data Collection: The sample is irradiated with X-rays, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern is compared to a database of known mineral patterns (e.g., the Powder Diffraction File from the International Centre for Diffraction Data) for phase identification.[14]

Caption: Experimental workflow for powder X-ray diffraction.

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)

Scanning electron microscopy (SEM) provides high-resolution images of the surface topography of a sample.[18][19] When coupled with energy dispersive X-ray spectroscopy (EDS), it becomes a powerful tool for determining the elemental composition of minerals.[19] The electron beam of the SEM excites atoms in the sample, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for qualitative and quantitative elemental analysis.[19] SEM-EDS is particularly useful for identifying the cations present in this compound minerals and for mapping the spatial distribution of different mineral phases.[20][21][22]

-

Sample Preparation: Samples must be solid and are often coated with a thin layer of a conductive material (e.g., carbon or gold) to prevent charging under the electron beam. Polished thin sections or rock chips are commonly used.

-

Sample Mounting: The prepared sample is mounted on a stub and placed in the SEM chamber.

-

SEM Imaging: The sample is imaged using the SEM to identify areas of interest.

-

EDS Analysis: The electron beam is focused on the area of interest, and the emitted X-rays are collected and analyzed by the EDS detector to generate an elemental spectrum.

-

Data Interpretation: The peaks in the EDS spectrum are identified to determine the elemental composition of the analyzed area. This information, combined with the SEM images, allows for the identification of the this compound minerals present.

Stable Isotope Analysis

Stable isotope analysis of carbon (δ¹³C) and oxygen (δ¹⁸O) in this compound minerals provides valuable information about the conditions under which the minerals formed, including temperature, the isotopic composition of the parent fluid, and biological processes.[23][24][25] This technique involves reacting the this compound mineral with an acid to produce CO₂ gas, which is then analyzed by an isotope ratio mass spectrometer (IRMS).[23][26]

| Parameter | Typical Application in this compound Analysis |

| δ¹³C | Tracing the source of carbon (e.g., marine vs. meteoric, organic vs. inorganic). |

| δ¹⁸O | Paleothermometry (reconstructing past temperatures), determining the isotopic composition of the water from which the this compound precipitated.[27] |

Table 3: Applications of stable isotope analysis in this compound research.

-

Sample Preparation: A small amount of powdered this compound sample (typically 30-200 µg) is weighed into a reaction vial.[26]

-

Reaction: The vial is evacuated or flushed with an inert gas (e.g., helium).[23][26] A controlled amount of phosphoric acid (H₃PO₄) is then added to the vial.[23][26]

-

Incubation: The reaction is allowed to proceed at a constant temperature (e.g., 70°C or 72°C) for a specific duration, which varies depending on the this compound mineral (e.g., 1 hour for calcite, up to 48 hours for dolomite).[23][26]

-

Gas Analysis: The CO₂ gas produced by the reaction is purified and then introduced into an isotope ratio mass spectrometer (IRMS) to measure the ¹³C/¹²C and ¹⁸O/¹⁶O ratios.

-

Data Normalization: The measured isotope ratios are normalized to international standards (e.g., VPDB) to ensure comparability of data between laboratories.[25][26]

Petrographic Microscopy

Petrographic microscopy, also known as polarized light microscopy, is a fundamental technique for identifying minerals in thin sections of rocks.[18][28][29][30] It utilizes the interaction of polarized light with anisotropic minerals to reveal a variety of optical properties, such as birefringence, pleochroism, and extinction angle, which are characteristic of different minerals.[28][29] While many this compound minerals can appear similar in hand samples, their distinct optical properties under a petrographic microscope allow for their differentiation.[18][31]

Chemical Staining

Chemical staining is a simple and effective method for differentiating common this compound minerals, particularly in hand samples and thin sections.[32] The technique relies on the differential reaction of various stains with the mineral surfaces. For example, Alizarin Red S stains calcite red but does not affect dolomite.[31][32]

| Stain | Target Mineral(s) | Result |

| Alizarin Red S | Calcite | Stains red to pink |

| Potassium Ferricyanide | Ferroan Calcite, Ferroan Dolomite | Stains blue |

Table 4: Common chemical stains for this compound mineral identification.[32]

-

Surface Preparation: Ensure the sample surface is clean and smooth. Etching with a dilute acid (e.g., HCl) can enhance the staining effect.[32]

-

Staining: Immerse the sample in the Alizarin Red S solution for a short period (e.g., 1-2 minutes).

-

Rinsing and Drying: Thoroughly rinse the sample with deionized water and allow it to dry.

-

Observation: Observe the color changes on the mineral surfaces to differentiate calcite from other non-staining minerals like dolomite.

Conclusion

The accurate identification of this compound minerals is a critical step in a wide range of scientific and industrial applications. This guide has provided an in-depth overview of the core analytical techniques, from rapid spectroscopic and chemical methods to more detailed structural and isotopic analyses. By understanding the principles, protocols, and data interpretation associated with each method, researchers can select the most appropriate workflow for their specific needs, ensuring reliable and high-quality data for their investigations. The integration of multiple techniques often provides the most comprehensive and unambiguous characterization of this compound mineral assemblages.

References

- 1. Raman Imaging Easily Distinguishes this compound Minerals [thermofisher.com]

- 2. mdpi.com [mdpi.com]

- 3. sciences.ucf.edu [sciences.ucf.edu]

- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 5. azomining.com [azomining.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Raman spectroscopy provides insight into this compound rock fabric based on calcite and dolomite crystal orientation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of this compound Rock Chemistry Using Laboratory-Based Hyperspectral Imagery [mdpi.com]

- 10. spectralevolution.com [spectralevolution.com]

- 11. azonano.com [azonano.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. icdd.com [icdd.com]

- 15. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 16. [PDF] A precise and accurate method for the quantitative determination of this compound minerals by X-Ray diffraction using a spiking technique | Semantic Scholar [semanticscholar.org]

- 17. A precise and accurate method for the quantitative determination of this compound minerals by X-Ray diffraction using a spiking technique | Mineralogical Magazine | Cambridge Core [cambridge.org]

- 18. azomining.com [azomining.com]

- 19. nanoscience.com [nanoscience.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.usgs.gov [pubs.usgs.gov]

- 22. discoveryalert.com.au [discoveryalert.com.au]

- 23. Guidelines for Accurate and Precise Stable Isotope Analysis of Calcite, Dolomite, and Magnesite Using a this compound Device for Continuous Flow‐Isotope Ratio Mass Spectrometry (CF‐IRMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Carbon and oxygen isotope analysis of carbonates and the development of new reference materials - British Geological Survey [bgs.ac.uk]

- 25. Normalization of stable isotope data for this compound minerals: implementation of IUPAC guideline [pubs.usgs.gov]

- 26. This compound Isotopes [skidmore.edu]

- 27. cdn.serc.carleton.edu [cdn.serc.carleton.edu]

- 28. grokipedia.com [grokipedia.com]

- 29. Petrographic microscopes | Research Starters | EBSCO Research [ebsco.com]

- 30. Petrographic microscope - Wikipedia [en.wikipedia.org]

- 31. bmta.researchcommons.org [bmta.researchcommons.org]

- 32. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

A Technical Guide to the Geochemical Characteristics of Carbonate Source Rocks

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core geochemical characteristics of carbonate source rocks. It is designed to furnish researchers, scientists, and drug development professionals with a thorough understanding of the methodologies and data integral to the analysis of these unique geological formations. This guide delves into the pivotal parameters for evaluation, including Total Organic Carbon (TOC) content, kerogen types, specific biomarker compounds, and stable isotope signatures. Detailed experimental protocols for key analytical techniques are provided, alongside clearly structured data tables for comparative analysis and illustrative diagrams to elucidate complex processes and relationships.

Key Geochemical Characteristics

This compound source rocks, while often containing lower total organic carbon than their shale counterparts, are significant contributors to global hydrocarbon reserves. Their geochemical characterization is crucial for understanding petroleum systems and for applications in paleoenvironmental reconstruction.

Total Organic Carbon (TOC) Content

The Total Organic Carbon (TOC) content is a fundamental measure of the organic richness of a potential source rock.[1][2][3][4] While clastic source rocks often require a higher TOC to be considered economically viable, this compound source rocks can be effective with lower TOC values due to differences in organic matter type and expulsion efficiency.[5] The interpretation of TOC in carbonates must be approached with care, as high-maturity rocks may have had significantly higher initial TOC before hydrocarbon generation and expulsion.

Kerogen Types

Kerogen is the insoluble organic matter in sedimentary rocks that can yield hydrocarbons upon heating.[6] The type of kerogen dictates the nature of the hydrocarbons generated (oil vs. gas).[6][7] In this compound source rocks, the organic matter is often derived from marine algae and bacteria, leading to a predominance of oil-prone kerogen types.[6]

-

Type I Kerogen: Characterized by a high hydrogen-to-carbon (H/C) ratio and a low oxygen-to-carbon (O/C) ratio. It is typically derived from algal organic matter in lacustrine environments and has the highest potential for oil generation.[8]

-

Type II Kerogen: Possesses an intermediate H/C ratio and is commonly derived from marine planktonic or bacterial organic matter deposited in reducing environments.[8] This is a common kerogen type in this compound source rocks and is prone to generating both oil and gas.[6][7]

-

Type II-S Kerogen: A sulfur-rich variant of Type II kerogen, often associated with this compound-evaporite depositional environments. The presence of sulfur can influence the timing of hydrocarbon generation.

-

Type III Kerogen: Has a low H/C ratio and is derived from terrestrial plant matter. It is primarily gas-prone.[6]

-

Type IV Kerogen: Contains mainly inert carbon and has little to no hydrocarbon generation potential.[7]

Biomarker Signatures

Biomarkers are complex organic molecules found in sediments that are derived from formerly living organisms.[9] Their chemical structure can provide detailed information about the source of the organic matter, the depositional environment, and the thermal maturity of the source rock.[10][11]

Stable Isotope Geochemistry

Stable isotope analysis of carbon (δ¹³C) and oxygen (δ¹⁸O) in the this compound matrix and in the associated organic matter provides valuable insights into the depositional environment, diagenetic history, and paleoenvironmental conditions.[3][12][13] The isotopic composition of carbonates can be influenced by factors such as the isotopic composition of the water from which they precipitated, temperature, and biological processes.[12][14]

Data Presentation

The following tables summarize key quantitative data for the geochemical characterization of this compound source rocks.

Table 1: Total Organic Carbon (TOC) and Rock-Eval Pyrolysis Data for this compound Source Rocks

| Parameter | Poor | Fair | Good | Excellent |

| TOC (wt.%) | < 0.3 | 0.3 - 0.5 | 0.5 - 1.0 | > 1.0 |

| S1 (mg HC/g rock) | < 0.5 | 0.5 - 1.0 | 1.0 - 2.0 | > 2.0 |

| S2 (mg HC/g rock) | < 1.0 | 1.0 - 2.5 | 2.5 - 5.0 | > 5.0 |

| Hydrogen Index (HI) | < 100 | 100 - 200 | 200 - 400 | > 400 |

Table 2: Key Biomarker Ratios and their Interpretation in this compound Source Rocks

| Biomarker Ratio | Typical Value/Range in Carbonates | Interpretation |

| Pristane/Phytane (Pr/Ph) | < 1.0 | Anoxic, often hypersaline depositional environment.[5] |

| Diasteranes/Regular Steranes | Low (< 0.5) | Indicates a this compound-rich, anoxic depositional environment.[5] |

| C₂₉/C₃₀ Hopane | > 0.6 | Often indicative of a this compound source rock. |

| C₃₅/C₃₄ Homohopane Index | > 0.8 | Suggests highly reducing conditions, common in marine this compound settings. |

| Gammacerane Index | Elevated | Indicates water column stratification and/or high salinity. |

| Dibenzothiophene/Phenanthrene | > 1 | Suggestive of a this compound source rock.[15] |

Table 3: Typical Stable Isotope Values for Marine Carbonates

| Isotope | Typical Value Range (‰ PDB) | Paleoenvironmental Significance |

| δ¹³C (this compound) | -2 to +4 | Reflects the carbon cycle, productivity, and diagenesis. |

| δ¹⁸O (this compound) | -8 to +2 | Can be used as a proxy for paleotemperature and paleosalinity. |

| δ¹³C (kerogen) | -35 to -20 | Indicates the source of organic matter and photosynthetic pathways. |

Experimental Protocols

Rock-Eval Pyrolysis

Principle: Rock-Eval pyrolysis is a screening technique used to assess the hydrocarbon generation potential and thermal maturity of a source rock. A small sample is subjected to programmed heating in an inert atmosphere, and the resulting hydrocarbon products are measured.[16][17][18]

Methodology:

-

Sample Preparation: Approximately 100 mg of the this compound rock sample is crushed to a fine powder.

-

Analysis: The powdered sample is placed in a pyrolysis oven.

-

The temperature is held at 300°C for several minutes to volatilize free hydrocarbons already present in the rock (S1 peak).

-

The temperature is then ramped up to 550°C or 600°C at a rate of 25°C/min.[16][19] This causes the thermal cracking of kerogen, generating hydrocarbons (S2 peak).[16]

-

During pyrolysis, CO₂ is also evolved and trapped. This is subsequently released and measured as the S3 peak.[16]

-

The temperature at which the maximum rate of hydrocarbon generation occurs during the S2 peak is recorded as Tmax.[16]

-

The remaining sample is then combusted in an oxidation oven to determine the residual organic carbon, which contributes to the Total Organic Carbon (TOC) value.[16]

Gas Chromatography-Mass Spectrometry (GC-MS) for Biomarker Analysis

Principle: GC-MS is a powerful analytical technique used to separate, identify, and quantify complex mixtures of organic compounds.[8] In source rock analysis, it is used to determine the distribution of biomarkers.[10][20]

Methodology:

-

Extraction: The powdered this compound rock sample is subjected to solvent extraction (e.g., using a Soxhlet apparatus with dichloromethane/methanol) to obtain the extractable organic matter (EOM) or bitumen.

-

Fractionation: The EOM is separated into different compound classes (saturates, aromatics, resins, and asphaltenes) using liquid chromatography.

-

GC-MS Analysis: The saturate fraction, which contains the biomarkers, is injected into the gas chromatograph.

-

The compounds are separated based on their boiling points and interaction with the capillary column.

-

The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

-

The mass spectrometer separates the ions based on their mass-to-charge ratio, producing a mass spectrum for each compound.

-

Biomarkers are identified by their retention times and unique mass spectra. Quantification is performed by integrating the peak areas of specific ions.

Stable Isotope Analysis

Principle: Stable isotope ratio mass spectrometry (IRMS) is used to measure the relative abundance of stable isotopes (e.g., ¹³C/¹²C, ¹⁸O/¹⁶O) in a sample. These ratios are reported in delta (δ) notation in per mil (‰) relative to international standards.

Methodology for this compound (δ¹³C and δ¹⁸O):

-

Sample Preparation: A small amount of powdered this compound rock (typically 1-2 mg) is loaded into a reaction vessel.[13]

-

Acid Digestion: The sample is reacted with 100% phosphoric acid under vacuum at a constant temperature (e.g., 72°C) to produce CO₂ gas.[2]

-

Gas Purification: The evolved CO₂ is cryogenically purified to remove water and other non-condensable gases.[2]

-

Isotope Ratio Measurement: The purified CO₂ is introduced into the dual-inlet isotope ratio mass spectrometer for analysis.[3]

Methodology for Kerogen (δ¹³C):

-

Decarbonation: The powdered rock sample is treated with acid (e.g., HCl) to remove this compound minerals.

-

Combustion: The remaining organic matter (kerogen) is combusted in an elemental analyzer to produce CO₂.

-

Isotope Ratio Measurement: The CO₂ is then introduced into the mass spectrometer for δ¹³C analysis.

Mandatory Visualization

References

- 1. ogst.ifpenergiesnouvelles.fr [ogst.ifpenergiesnouvelles.fr]

- 2. Guidelines for Accurate and Precise Stable Isotope Analysis of Calcite, Dolomite, and Magnesite Using a this compound Device for Continuous Flow‐Isotope Ratio Mass Spectrometry (CF‐IRMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. originanalytical.com [originanalytical.com]

- 4. tno.nl [tno.nl]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. azolifesciences.com [azolifesciences.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 11. mdpi.com [mdpi.com]

- 12. h-expertise-services.com [h-expertise-services.com]

- 13. The δ13C, δ18O and Δ47 records in biogenic, pedogenic and geogenic this compound types from paleosol-loess sequence and their paleoenvironmental meaning | Quaternary Research | Cambridge Core [cambridge.org]

- 14. Applying biomarkers as paleoenvironmental indicators to reveal the organic matter enrichment of shale during deep energy exploration: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ROCK EVAL PYROLYSIS [www-odp.tamu.edu]

- 16. wiki.aapg.org [wiki.aapg.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. pubs.usgs.gov [pubs.usgs.gov]

- 19. usgs.gov [usgs.gov]

- 20. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

"microbial role in carbonate formation"

An In-depth Technical Guide on the Microbial Role in Carbonate Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microbially induced this compound precipitation (MICP) is a widespread biogeochemical process with significant implications across various scientific and industrial fields, including geology, construction, and bioremediation.[1][2] This process, driven by the metabolic activities of diverse microorganisms, leads to the formation of calcium this compound minerals, primarily calcite, aragonite, and vaterite.[2] The ability of microbes to create alkaline microenvironments and act as nucleation sites for crystal formation is central to this phenomenon. This technical guide provides a comprehensive overview of the core mechanisms, key microbial players, influential environmental factors, and detailed experimental protocols relevant to the study of microbial this compound formation.

Core Mechanisms of Microbial this compound Precipitation

Microorganisms employ several metabolic pathways to induce the precipitation of carbonates. These pathways primarily function by increasing the local pH and the concentration of dissolved inorganic carbon (DIC), creating a supersaturated environment conducive to mineral formation.

Ureolysis

The hydrolysis of urea (B33335) is one of a well-studied pathway in MICP, primarily carried out by ureolytic bacteria such as Sporosarcina pasteurii.[3] The enzyme urease catalyzes the breakdown of urea into ammonia (B1221849) and carbamic acid. The subsequent spontaneous hydrolysis of carbamic acid produces more ammonia and carbonic acid. The ammonia production significantly increases the local pH, shifting the this compound equilibrium towards the formation of this compound ions, which then precipitate with available calcium ions.[4]

Denitrification

Under anaerobic or anoxic conditions, denitrifying bacteria can utilize nitrate (B79036) as an electron acceptor for the oxidation of organic matter. This process consumes protons and produces alkalinity, thereby increasing the pH and promoting this compound precipitation.[3] Species such as Pseudomonas denitrificans are known to be involved in this pathway.

Photosynthesis

Photosynthetic microorganisms, including cyanobacteria and microalgae, contribute to this compound formation by consuming carbon dioxide from their environment for photosynthesis. This uptake of CO2 leads to an increase in pH, which favors the precipitation of calcium this compound.[2]

Sulfate (B86663) Reduction

In anaerobic environments, sulfate-reducing bacteria (SRB) utilize sulfate as an electron acceptor for the oxidation of organic compounds. This metabolic process produces bithis compound and sulfide (B99878) ions, leading to an increase in alkalinity and subsequent this compound precipitation.

Role of Extracellular Polymeric Substances (EPS) and Cell Surfaces

Bacterial cell surfaces and their secreted EPS play a crucial role as nucleation sites for this compound crystal formation. The negatively charged functional groups on these surfaces attract and bind calcium ions, creating a localized supersaturation that facilitates mineral precipitation.[3]

Quantitative Data on Microbial this compound Precipitation

The efficiency of microbial this compound precipitation is influenced by various environmental parameters. The following tables summarize quantitative data from studies investigating these effects.

Table 1: Effect of Temperature on Calcium this compound Precipitation

| Temperature (°C) | Microbial Species | Calcium this compound Precipitated (g/L) | Unconfined Compressive Strength (kPa) | Reference |

| 10 | Sporosarcina pasteurii | 1.92 times higher than at 30°C (in aqueous solution) | 223 | [5] |

| 15 | Sporosarcina pasteurii | - | - | [6] |

| 20 | Sporosarcina pasteurii | - | - | [5][6] |

| 25 | Sporosarcina pasteurii | - | - | [6] |

| 30 | Sporosarcina pasteurii | Reference value | 95 | [5] |

| 33 | Sporosarcina pasteurii | Highest deposition | 6.24 MPa (restored) | [7] |

| 39 | Sporosarcina pasteurii | - | - | [7] |

Table 2: Effect of pH on Calcium this compound Precipitation

| Initial pH | Microbial Species/Enzyme | Observations | Reference |

| 6.0 | Microbial Carbonic Anhydrase | Slower precipitation | [8] |

| 6.5 | Microbial Carbonic Anhydrase | - | [8] |

| 7.0 | Staphylococcus saprophyticus | Maximum precipitation | [9] |

| 7.0 | Microbial Carbonic Anhydrase | - | [8] |

| 8.0 | Sporosarcina pasteurii | Optimum for urease activity | [9] |

| 8.0 | Microbial Carbonic Anhydrase | Complete deposition in 48h | [8] |

| < 8 | - | Vaterite and calcite produced | [10] |

| > 8 | - | Only calcite produced | [10] |

| > 11 | - | MICP process inhibited | [10] |

Table 3: Effect of Calcium Ion Concentration on Calcium this compound Precipitation

| Ca²⁺ Concentration (mol/L) | Microbial Species | Observations | Reference |

| 0.025 | Sporosarcina pasteurii | Increased precipitation by over 30% when bacterial concentration increased | [11] |

| 0.25 | Sporosarcina pasteurii | Increased precipitation by over 100% | [11] |

| 0.25 - 0.50 | - | Water absorption rate of recycled aggregates decreased with increasing Ca²⁺ | [12] |

| > 0.50 | - | Improvement effect on apparent density weakened with increasing Ca²⁺ | [12] |

Experimental Protocols

Protocol 1: Isolation and Screening of Ureolytic Bacteria

Objective: To isolate and identify bacteria with urease activity from environmental samples.

Materials:

-

Soil or other environmental samples

-

Sterile 0.85% NaCl solution

-

Nutrient Agar (NA) plates

-

Urea Agar Base medium (containing urea and phenol (B47542) red pH indicator)[13]

-

Incubator

Methodology:

-

Sample Preparation and Serial Dilution:

-

Suspend 1 gram of the soil sample in 9 mL of sterile 0.85% NaCl solution.

-

Perform serial dilutions up to 10⁻⁶.

-

-

Plating and Incubation:

-

Spread 100 µL of each dilution onto NA plates.

-

Incubate the plates at 30°C for 24-48 hours.

-

-

Isolation of Colonies:

-

Select distinct colonies and streak them onto fresh NA plates to obtain pure cultures.

-

-

Screening for Urease Activity:

Protocol 2: Quantification of Microbially Induced Calcium this compound Precipitation

Objective: To quantify the amount of calcium this compound precipitated by a selected ureolytic bacterium.

Materials:

-

Pure culture of a ureolytic bacterium (e.g., Sporosarcina pasteurii)

-

Urea-CaCl₂ medium (e.g., 0.5 M urea and 0.25 M CaCl₂)[13]

-

Spectrophotometer

-

Conductivity meter

-

Analytical balance

-

Filtration apparatus with 0.45 µm filters

Methodology:

-

Bacterial Culture Preparation:

-

Inoculate the selected bacterium into a suitable broth medium and incubate until it reaches the desired optical density (e.g., OD₆₀₀ of 1.0).

-

-

Precipitation Experiment:

-

Inoculate a known volume of the bacterial culture into the Urea-CaCl₂ medium.

-

Incubate the mixture under controlled conditions (e.g., 30°C with shaking).

-

Monitor the reaction by measuring changes in pH, conductivity, and Ca²⁺ concentration over time.[15]

-

-

Quantification of Precipitate:

-

After the desired incubation period, harvest the precipitate by centrifugation or filtration.

-

Wash the precipitate with deionized water to remove soluble salts.

-

Dry the precipitate at a specific temperature (e.g., 60°C) until a constant weight is achieved.

-

The final dry weight represents the amount of calcium this compound precipitated.

-

Protocol 3: Characterization of this compound Minerals

Objective: To identify the mineralogy and morphology of the microbially precipitated carbonates.

Materials:

-

Dried this compound precipitate samples

-

Scanning Electron Microscope (SEM)

-

Energy Dispersive X-ray Spectroscopy (EDX)

-

X-ray Diffractometer (XRD)

-

Fourier Transform Infrared (FTIR) Spectrometer

Methodology:

-

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX):

-

Mount the dried precipitate on an SEM stub using carbon tape and coat with a conductive material (e.g., gold or carbon).

-

Observe the morphology, size, and surface features of the crystals under the SEM.

-

Use EDX to determine the elemental composition of the precipitates to confirm the presence of calcium, carbon, and oxygen.

-

-

X-ray Diffraction (XRD):

-

Fourier Transform Infrared (FTIR) Spectroscopy:

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. tandfonline.com [tandfonline.com]

- 2. Microbiologically induced calcite precipitation - Wikipedia [en.wikipedia.org]

- 3. A critical review on microbial this compound precipitation via denitrification process in building materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effect of Bacteria-to-Calcium Ratio on Microbial-Induced this compound Precipitation (MICP) under Different Sequences of Calcium-Source Introduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of temperature on microbially induced calcium this compound precipitation for soil treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influence of temperature on microbially induced calcium this compound precipitation for soil treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Influence of initial pH on the precipitation and crystal morphology of calcium this compound induced by microbial carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Optimum conditions for microbial this compound precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Factors Affecting the Physical Properties of Microbial Induced Calcium this compound Precipitation (MICP) Enhanced Recycled Aggregates | MDPI [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Isolation and Characterization of Urease-Producing Soil Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Microbially-Induced Calcium this compound Precipitation Test on Yellow Sandstone Based on LF-NMR Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Improved soil this compound determination by FT-IR and X-ray analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound mineral identification and quantification in sediment matrices using diffuse reflectance infrared Fourier tra… [ouci.dntb.gov.ua]

- 19. d-nb.info [d-nb.info]

Polymorphism in Calcium Carbonate: A Technical Guide for Researchers

An In-depth Exploration of Calcite, Aragonite, Vaterite, and Amorphous Calcium Carbonate for Scientific and Pharmaceutical Applications

This technical guide provides a comprehensive overview of the polymorphic phases of calcium this compound (CaCO₃), a compound of significant interest in materials science, geology, and increasingly, in drug development and biomineralization studies. This document details the physicochemical properties, thermodynamic stability, and kinetic factors governing the formation of its primary polymorphs: calcite, aragonite, and vaterite, as well as its amorphous precursor. Detailed experimental protocols for the controlled synthesis of these phases and methods for their characterization are also presented.

Introduction to Calcium this compound Polymorphism

Calcium this compound is a ubiquitous compound that exists in multiple crystalline forms, or polymorphs, each with a distinct crystal structure and properties. The three anhydrous crystalline polymorphs are calcite, aragonite, and vaterite. In addition, an amorphous form, amorphous calcium this compound (ACC), often acts as a transient precursor phase. The selective formation of a specific polymorph is a critical aspect in both natural biomineralization processes and synthetic applications, including the development of novel drug delivery systems.

In terms of thermodynamic stability under ambient conditions, the order is as follows:

Calcite > Aragonite > Vaterite > Amorphous Calcium this compound

Calcite is the most stable and thus the most common polymorph found in geological formations. Aragonite is metastable but can persist over geological timescales, while vaterite is the least stable crystalline form and readily transforms into the more stable polymorphs in aqueous solutions.[1] Amorphous calcium this compound is highly unstable and rapidly crystallizes unless stabilized by certain additives.[2]

Physicochemical Properties of Calcium this compound Polymorphs

The distinct crystal structures of the CaCO₃ polymorphs give rise to significant differences in their physical and chemical properties. These properties are crucial for their application in various fields.

| Property | Calcite | Aragonite | Vaterite | Amorphous Calcium this compound (ACC) |

| Crystal System | Trigonal | Orthorhombic | Hexagonal[3] | Amorphous |

| Density (g/cm³) | 2.71[4] | 2.83[4] | ~2.54 - 2.65 | Variable, ~1.5 - 2.7 |

| Mohs Hardness | 3 | 3.5 - 4 | ~3 | Not well-defined |

| Solubility in Water (g/L at 25°C) | ~0.013 | ~0.015 | ~0.019 | Higher than crystalline forms |

| Morphology | Rhombohedral, cubic[5] | Needle-like, acicular[1] | Spherical, lenticular[1] | Irregular nanoparticles |

Factors Influencing Polymorph Selection

The formation of a specific calcium this compound polymorph is a kinetically controlled process influenced by a variety of experimental and environmental factors. Understanding and controlling these factors is key to synthesizing a desired polymorph.

-

Temperature: Higher temperatures generally favor the formation of aragonite over calcite.[6] For instance, aragonite formation is often observed at temperatures above 50-60°C.[7]

-

Supersaturation: The degree of supersaturation of calcium and this compound ions in solution plays a critical role. High supersaturation often leads to the initial precipitation of the least stable phases, such as ACC or vaterite, which then may transform into more stable forms.[8]

-

pH: The pH of the solution can influence the availability of this compound and bithis compound ions, thereby affecting the kinetics of nucleation and growth.

-

Additives: The presence of certain ions and organic molecules can significantly direct polymorph selection.

-

Magnesium Ions (Mg²⁺): The presence of Mg²⁺ ions is known to inhibit calcite growth and promote the formation of aragonite.[9]

-

Organic Molecules: In biomineralization, specific proteins and polysaccharides play a crucial role in controlling which polymorph is formed. For example, proteins extracted from mollusk shells have been shown to direct the formation of aragonite.[10] Soluble proteins from abalone nacre can induce the growth of aragonite crystals on a calcite substrate.[10]

-

Experimental Protocols for Polymorph Synthesis

The ability to synthesize pure phases of calcium this compound polymorphs is essential for their study and application. The following are representative protocols for the laboratory synthesis of calcite, aragonite, and vaterite.

Synthesis of Calcite

Calcite is the most thermodynamically stable polymorph and will form from aqueous solutions under a wide range of conditions, often as the final product of the transformation of less stable phases.

Method: Slow Gas Diffusion

-

Materials: Calcium chloride (CaCl₂), ammonium (B1175870) this compound ((NH₄)₂CO₃), deionized water, large desiccator.

-

Procedure:

-

Prepare a 0.1 M solution of CaCl₂ in a beaker.

-

Place the beaker inside a large desiccator.

-

In a separate, smaller open container, place solid (NH₄)₂CO₃.

-

Seal the desiccator. The slow decomposition of (NH₄)₂CO₃ will release ammonia (B1221849) and carbon dioxide gas.

-

The CO₂ will slowly dissolve in the CaCl₂ solution, leading to the gradual precipitation of calcite crystals over several days.

-

Harvest the crystals by filtration, wash with deionized water, and dry at a low temperature (e.g., 60°C).

-

Synthesis of Aragonite

The synthesis of aragonite often requires specific conditions that favor its formation over the more stable calcite, such as elevated temperatures or the presence of magnesium ions.

Method: Precipitation at Elevated Temperature

-

Materials: Calcium chloride (CaCl₂), sodium this compound (Na₂CO₃), deionized water, magnetic stirrer with hotplate.

-

Procedure:

-

Prepare a 0.5 M solution of CaCl₂ and a 0.5 M solution of Na₂CO₃ separately.

-

Heat both solutions to 80°C while stirring.[11]

-

Rapidly mix the two solutions while maintaining the temperature and vigorous stirring.

-

A white precipitate of aragonite will form immediately.

-

Continue stirring for a short period (e.g., 30 minutes) to ensure complete reaction.

-

Filter the precipitate, wash with hot deionized water, and then with ethanol (B145695) to prevent phase transformation upon drying.

-

Dry the sample in an oven at 60-80°C.

-

Synthesis of Vaterite

Vaterite is the least stable crystalline polymorph, and its synthesis requires careful control of reaction conditions to prevent its transformation to calcite or aragonite.

Method: Rapid Precipitation with Organic Additive

-

Materials: Calcium chloride (CaCl₂), sodium this compound (Na₂CO₃), ethylene (B1197577) glycol, deionized water, magnetic stirrer.

-

Procedure:

-

Prepare a 0.1 M solution of CaCl₂ in a mixture of deionized water and ethylene glycol (e.g., 1:1 v/v).

-

Prepare a 0.1 M solution of Na₂CO₃ in deionized water.

-

Cool both solutions to a low temperature (e.g., 4°C) in an ice bath.

-

Rapidly add the Na₂CO₃ solution to the CaCl₂ solution under vigorous stirring.

-

A white precipitate of vaterite will form.

-

Immediately filter the precipitate and wash it with a cold ethanol/water mixture and then pure cold ethanol.

-

Dry the sample under vacuum at room temperature.

-

Characterization of Calcium this compound Polymorphs

A combination of analytical techniques is typically employed to unambiguously identify the polymorphic form of a calcium this compound sample.

| Technique | Parameters and Observations |

| X-Ray Diffraction (XRD) | Each polymorph has a unique diffraction pattern. Key characteristic peaks (2θ for Cu Kα radiation) are: - Calcite: Strongest peak at ~29.4° (104 reflection).[7] - Aragonite: Strongest peak at ~26.2° (111 reflection).[7] - Vaterite: Strongest peak at ~24.9° (110 reflection).[11] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | The this compound ion (CO₃²⁻) vibrational modes are sensitive to the crystal structure. Key absorption bands (cm⁻¹) are: - Calcite: ν₂ out-of-plane bend at ~876 cm⁻¹, ν₄ in-plane bend at ~713 cm⁻¹.[3] - Aragonite: Splitting of the ν₄ mode into two bands at ~700 and 713 cm⁻¹.[3] - Vaterite: A characteristic ν₄ band at ~745 cm⁻¹.[3] |

| Scanning Electron Microscopy (SEM) | Provides information on the morphology of the crystals, which is often indicative of the polymorph.[3] - Calcite: Typically rhombohedral or cuboidal. - Aragonite: Often needle-like or acicular. - Vaterite: Generally spherical or lenticular aggregates. |

Biomineralization and the Role of Organic Molecules

In biological systems, the formation of calcium this compound minerals is a highly controlled process termed biomineralization. Organisms are able to precisely dictate the polymorph, morphology, and orientation of the growing crystals. This control is largely exerted by a complex mixture of organic macromolecules, primarily proteins and polysaccharides, which form an organic matrix.[10]

The process of shell formation in mollusks provides a well-studied example of this biological control. The mantle tissue secretes a suite of proteins into the extrapallial space, the site of shell formation.[12] Some of these proteins, such as Pif in some species, are known to specifically interact with aragonite and are crucial for the formation of the nacreous layer (mother-of-pearl).

The general workflow of molluskan shell biomineralization can be summarized as follows:

-

Ion Transport: Calcium and bithis compound ions are actively transported from the environment, across the mantle epithelium, and into the extrapallial fluid.[12]

-

Organic Matrix Secretion: The mantle secretes a variety of proteins and other organic molecules that self-assemble to form the organic matrix.

-

Nucleation: The organic matrix provides a template for the nucleation of a specific calcium this compound polymorph. Specific proteins within the matrix can selectively bind calcium ions, creating a localized supersaturation and lowering the energy barrier for nucleation.[2]

-

Crystal Growth and Polymorph Selection: The continued growth of the crystals is modulated by the organic matrix, which can inhibit growth on certain crystal faces and promote it on others, thus controlling the final morphology. The specific amino acid sequences and conformations of the proteins determine their interaction with the developing crystals and their ability to stabilize a particular polymorph.[10]

Visualizations

Caption: Experimental workflow for the synthesis of CaCO₃ polymorphs.

Caption: Logical workflow of molluskan shell biomineralization.

Conclusion

The polymorphism of calcium this compound presents a fascinating and complex area of study with significant implications for both fundamental science and applied technology. The ability to control the formation of specific polymorphs through carefully designed synthetic strategies opens up possibilities for the creation of advanced materials with tailored properties. In the realm of drug development, the biocompatibility and pH-sensitivity of calcium this compound nanoparticles, particularly the less stable polymorphs, make them promising candidates for targeted drug delivery vehicles. The intricate biological control over polymorphism observed in nature, such as in shell formation, continues to inspire the development of novel biomimetic materials. Further research into the precise molecular mechanisms of biomineralization will undoubtedly lead to even greater control over the crystallization of calcium this compound and unlock its full potential in a wide range of applications.

References

- 1. Controlled synthesis of calcite/vaterite/aragonite and their applications as red phosphors doped with Eu3+ ions - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. Directing polymorph specific calcium this compound formation with de novo protein templates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differentiation of Calcium this compound Polymorphs by Surface Analysis Techniques – An XPS and TOF-SIMS study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aidic.it [aidic.it]

- 5. On the mechanism of calcium this compound polymorph selection via confinement - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative analysis of calcium this compound polymorphs by infrared spectroscopy - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and characterization of calcite and aragonite in polyol liquids: control over structure and morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Computationally predicted gene regulatory networks in molluscan biomineralization identify extracellular matrix production and ion transportation pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. brocku.scholaris.ca [brocku.scholaris.ca]

An In-depth Technical Guide to Carbonate Chemistry in Marine Environments

For Researchers, Scientists, and Drug Development Professionals

The chemistry of the world's oceans is undergoing a fundamental shift. The absorption of anthropogenic carbon dioxide (CO₂) is altering the delicate balance of the marine carbonate system, a process with profound implications for marine ecosystems and the development of marine-derived therapeutics. This technical guide provides a comprehensive overview of the core principles of this compound chemistry in marine environments, details key experimental methodologies, and presents quantitative data on the impacts of these changes on marine life.

The Core of Marine this compound Chemistry

The marine this compound system is a series of chemical reactions that buffer the pH of seawater. When CO₂ from the atmosphere dissolves in seawater, it forms carbonic acid (H₂CO₃), a weak acid that subsequently dissociates into bithis compound ions (HCO₃⁻) and hydrogen ions (H⁺). Bithis compound can further dissociate into this compound ions (CO₃²⁻) and additional hydrogen ions.[1] This equilibrium can be summarized by the following reactions:

CO₂ (atmospheric) ⇌ CO₂ (dissolved) CO₂ (dissolved) + H₂O ⇌ H₂CO₃ (carbonic acid) H₂CO₃ ⇌ H⁺ + HCO₃⁻ (bithis compound) HCO₃⁻ ⇌ H⁺ + CO₃²⁻ (this compound)

The increase in dissolved CO₂ leads to a higher concentration of hydrogen ions, which in turn lowers the pH of seawater, a phenomenon known as ocean acidification.[2] Concurrently, the excess hydrogen ions react with this compound ions to form more bithis compound, reducing the availability of this compound ions in the water.[2] This is of critical importance for marine calcifying organisms that rely on this compound ions to build their shells and skeletons from calcium this compound (CaCO₃).[3]

The state of the marine this compound system is characterized by four primary measurable parameters:

-

pH: A measure of the acidity or alkalinity of the seawater.

-

Total Alkalinity (TA): The buffering capacity of seawater, representing the excess of proton acceptors over proton donors.

-

Dissolved Inorganic Carbon (DIC): The sum of all dissolved inorganic carbon species (CO₂, H₂CO₃, HCO₃⁻, and CO₃²⁻).

-

Partial Pressure of CO₂ (pCO₂): The pressure of CO₂ gas in equilibrium with the seawater.

Measurement of any two of these parameters, along with temperature and salinity, allows for the calculation of the others and a complete description of the this compound system.

Quantitative Impacts of a Changing this compound System

The ongoing changes in marine this compound chemistry have significant and measurable impacts on marine organisms, particularly those that form calcium this compound shells and skeletons.

Seawater this compound Parameter Evolution

The absorption of anthropogenic CO₂ has already led to significant changes in the this compound chemistry of surface seawater compared to pre-industrial levels.

| Parameter | Pre-industrial (ca. 1750) | Present Day | Projected (ca. 2100, RCP 8.5) |

| Atmospheric pCO₂ (µatm) | ~280 | ~420 | ~940 |

| Surface Ocean pH | ~8.2 | ~8.1 | ~7.8 |

| This compound Ion Concentration [CO₃²⁻] (µmol kg⁻¹) | ~290 | ~240 | ~140 |

| Aragonite Saturation State (Ωₐ) | ~3.4 | ~2.8 | ~1.5 |

Table 1: Comparison of average global surface ocean this compound system parameters. Data compiled from various sources.[2][4]

Impact on Coral Calcification

Coral reefs, hotspots of marine biodiversity, are particularly vulnerable to ocean acidification. Reduced this compound ion concentrations directly impact the ability of corals to build their aragonite skeletons.

| pCO₂ (µatm) | Aragonite Saturation (Ωₐ) | Organism | Change in Calcification Rate (%) | Reference |

| ~404 (Ambient) | ~3.5 | Madrepora oculata | Baseline | [5] |

| ~285 (Pre-industrial) | ~4.2 | Madrepora oculata | +50 | [5] |

| ~867 (High) | ~2.5 | Madrepora oculata | No significant change from ambient | [5] |

| ~380 (Ambient) | ~3.2 | Porites rus | Baseline | [6] |

| ~750 (High) | ~2.1 | Porites rus | -40 to -50 | [6] |

| ~380 (Ambient) | ~3.2 | Hydrolithon onkodes (CCA) | Baseline | [6] |

| ~750 (High) | ~2.1 | Hydrolithon onkodes (CCA) | -60 to -70 | [6] |

Table 2: Quantitative impact of varying pCO₂ and aragonite saturation on the calcification rates of corals and coralline algae (CCA). Note the significant decrease in calcification at elevated pCO₂ levels.

Impact on Pteropod Shell Integrity

Pteropods, or "sea butterflies," are free-swimming snails with delicate aragonite shells that are highly susceptible to dissolution in waters with low aragonite saturation states.

| Aragonite Saturation (Ωₐ) | Organism | Observation | Reference |

| > 1.5 | Limacina helicina | Minimal shell dissolution | [7] |

| < 1.5 | Limacina helicina | Onset of significant shell dissolution | [7] |

| < 1.0 (Undersaturated) | Limacina helicina | Severe shell dissolution and etching | [7][8] |

Table 3: Impact of aragonite saturation state on the shell integrity of the pteropod Limacina helicina. Undersaturated conditions lead to severe shell damage.

Impact on Bivalve Larval Development

The early life stages of many bivalves, such as oysters and clams, are particularly vulnerable to ocean acidification, which can impair shell development and growth.

| pCO₂ (µatm) | pH | Organism | Impact on Larvae | Reference |

| ~250 (Pre-industrial) | ~8.2 | Mercenaria mercenaria (Hard clam) | Larger size, thicker shells | [9] |

| ~390 (Present day) | ~8.1 | Mercenaria mercenaria (Hard clam) | Baseline | [9] |

| ~750 (Elevated) | ~7.9 | Mercenaria mercenaria (Hard clam) | Reduced size, thinner shells | [9] |

| ~1500 (High) | ~7.7 | Mercenaria mercenaria (Hard clam) | Malformed and eroded shells | [9] |

| ~357 (Ambient) | ~8.0 | Siliqua patula (Pacific razor clam) | Baseline | [10] |

| ~867 (High, static) | ~7.7 | Siliqua patula (Pacific razor clam) | No significant impact on growth | [10] |

| 357-867 (High, variable) | 7.7-8.0 | Siliqua patula (Pacific razor clam) | No significant impact on growth | [10] |

Table 4: Effects of varying pCO₂ levels on the larval development of bivalve species. Note the detrimental effects of elevated pCO₂ on hard clam larvae.

Experimental Protocols

Accurate and precise measurements are fundamental to understanding and monitoring changes in marine this compound chemistry. The following are summarized standard operating procedures (SOPs) for the determination of key this compound system parameters, based on the "Guide to Best Practices for Ocean CO₂ Measurements."

Spectrophotometric Determination of Seawater pH

Principle: This method utilizes a pH-sensitive indicator dye, typically m-cresol (B1676322) purple, which changes color as a function of pH. The absorbance of the dye in a seawater sample is measured at two wavelengths corresponding to the acid and base forms of the indicator. The ratio of these absorbances is used to calculate the pH on the total hydrogen ion scale.

Procedure:

-

Sample Collection: Collect seawater samples in clean, gas-tight bottles, minimizing contact with the atmosphere.

-

Temperature Equilibration: Bring the sample to a constant, known temperature (e.g., 25°C) in a thermostatted water bath.

-

Dye Addition: Add a precise volume of purified m-cresol purple indicator solution to the seawater sample in a spectrophotometer cell.

-

Absorbance Measurement: Measure the absorbance of the sample at the wavelengths of peak absorbance for the acidic (λ₁) and basic (λ₂) forms of the indicator (typically 434 nm and 578 nm for m-cresol purple).

-

Blank Correction: Measure the absorbance of the seawater sample without the indicator dye to correct for any background absorbance.

-

pH Calculation: Calculate the pH using the following equation: pH = pKₑ + log((R - e₁) / (e₂ - R * e₃)) where pKₑ is the acid dissociation constant of the indicator at the measurement temperature and salinity, R is the ratio of the absorbances at the two wavelengths, and e₁, e₂, and e₃ are molar absorptivity ratios of the indicator.

Potentiometric Titration for Total Alkalinity (TA)

Principle: A known volume or weight of seawater is titrated with a standardized solution of a strong acid (e.g., hydrochloric acid). The change in pH is monitored using a high-precision pH electrode as the acid is added. The equivalence point of the titration, which corresponds to the total alkalinity, is determined from the titration curve.

Procedure:

-

Sample Preparation: A precise volume or weight of the seawater sample is placed in a titration cell.

-

Titration: The sample is titrated with a standardized hydrochloric acid solution of known concentration. The acid is added in small, precise increments.

-

Potential Measurement: The electromotive force (e.m.f.) or pH is recorded after each acid addition using a combination pH electrode.

-

Data Analysis: The total alkalinity is calculated from the titration data using a Gran function or a non-linear least-squares procedure to identify the equivalence point. This calculation accounts for the contributions of borate (B1201080) and other bases to the total alkalinity.

Coulometric Determination of Dissolved Inorganic Carbon (DIC)

Principle: A known volume of seawater is acidified, converting all dissolved inorganic carbon species to CO₂ gas. This CO₂ is then stripped from the sample with a carrier gas and passed into a coulometric cell. In the cell, the CO₂ reacts with a solution of ethanolamine (B43304), forming an acid which is then titrated with coulometrically generated hydroxide (B78521) ions. The total charge required to reach the endpoint is directly proportional to the amount of CO₂ in the sample.

Procedure:

-

Sample Injection: A precise volume of the seawater sample is injected into an acidification and stripping chamber.

-

Acidification and Stripping: The sample is acidified with phosphoric acid, and the evolved CO₂ is purged from the solution with a CO₂-free carrier gas (e.g., nitrogen or helium).

-

Coulometric Titration: The carrier gas stream containing the CO₂ is bubbled through the coulometric cell. The CO₂ is absorbed by an ethanolamine solution, and the resulting acidic solution is automatically titrated with electrochemically generated OH⁻ ions.

-

Endpoint Detection: An optical sensor detects the color change of a pH indicator (thymolphthalein) in the solution to determine the endpoint of the titration.

-

DIC Calculation: The total amount of CO₂ is calculated from the integrated current and the time required for the titration, based on Faraday's law.

Visualizing Key Concepts and Processes

Diagrams are essential for understanding the complex relationships within the marine this compound system and the workflows of experimental procedures.

References

- 1. Controls on surface water this compound chemistry along North American ocean margins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oceanrep.geomar.de [oceanrep.geomar.de]

- 3. researchgate.net [researchgate.net]

- 4. bg.copernicus.org [bg.copernicus.org]

- 5. researchgate.net [researchgate.net]

- 6. Coral reef calcification: this compound, bithis compound and proton flux under conditions of increasing ocean acidification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news-oceanacidification-icc.org [news-oceanacidification-icc.org]

- 8. tos.org [tos.org]

- 9. Effects of past, present, and future ocean carbon dioxide concentrations on the growth and survival of larval shellfish - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Examining the impacts of elevated, variable pCO2 on larval Pacific razor clams (Siliqua patula) in Alaska | NSF Public Access Repository [par.nsf.gov]

An In-depth Technical Guide to Diagenetic Processes in Carbonate Sediments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonate sediments undergo a complex series of physical, chemical, and biological changes after their initial deposition, collectively known as diagenesis. These processes can occur from the seafloor to deep burial settings and significantly alter the mineralogy, texture, porosity, and permeability of the original sediment.[1] For researchers in drug development, understanding diagenesis is crucial as this compound reservoirs can be analogs for bone and other biological calcified tissues, and the processes of mineral precipitation and dissolution are relevant to biomineralization and the development of novel drug delivery systems. This guide provides a detailed overview of the core diagenetic processes, presents quantitative data on their effects, outlines key experimental protocols for their study, and visualizes critical pathways and workflows.

Core Diagenetic Processes and Environments

Diagenesis in this compound sediments is primarily controlled by the interplay between the original mineralogy of the sediments (predominantly aragonate, high-magnesium calcite, and low-magnesium calcite) and the chemistry of the pore fluids circulating through them. The principal diagenetic processes include cementation, dissolution, neomorphism, compaction, and dolomitization. These processes occur in various diagenetic environments, each with a characteristic fluid chemistry and physical conditions.

Diagenetic Environments:

-

Marine (Seafloor) Diagenesis: Occurs at or near the sediment-water interface. Pore waters are essentially seawater. Key processes include micritization, bioerosion, and early cementation.

-

Meteoric Diagenesis: Occurs when sediments are exposed to freshwater, typically in terrestrial environments. This environment is characterized by the dissolution of unstable this compound minerals and the precipitation of low-magnesium calcite.

-

Burial Diagenesis: Takes place as sediments are buried deeper in a basin. This environment is characterized by increasing temperature and pressure, leading to compaction, pressure dissolution, and late-stage cementation and dolomitization.

Quantitative Data on Diagenetic Alterations

The diagenetic alteration of this compound sediments leads to significant changes in their physical properties, most notably porosity and permeability. The following tables summarize the typical quantitative effects of major diagenetic processes on these properties.

| Diagenetic Process | Change in Porosity (%) | Change in Permeability (mD) | Dominant Pore Types |

| Cementation | Decrease (can be >90%) | Decrease (can be several orders of magnitude) | Reduced interparticle, remaining microporosity |

| Dissolution | Increase (variable, can be >20%) | Increase (can be several orders of magnitude) | Vuggy, moldic, channel |

| Compaction | Decrease (10-40%) | Decrease | Reduced interparticle |

| Dolomitization | Variable (can increase or decrease) | Variable (generally increases) | Intercrystalline |

| Neomorphism | Minor change | Minor change | Intercrystalline |

Table 1: Summary of the impact of major diagenetic processes on porosity and permeability in this compound sediments.

| Diagenetic Environment | Typical Porosity Range (%) | Typical Permeability Range (mD) |

| Modern this compound Sands | 40 - 70 | 100 - >10000 |

| Meteoric-Altered Limestones | 5 - 25 | 1 - 1000 |

| Compacted Chalks | 15 - 40 | 0.1 - 10 |

| Burial Cemented Grainstones | <5 - 15 | <1 - 100 |

| Dolomitized Platforms | 5 - 30 | 10 - 5000 |

Table 2: Typical porosity and permeability ranges for this compound sediments and rocks from different diagenetic environments.

Key Experimental Protocols

The study of diagenetic processes in this compound sediments employs a range of analytical techniques. Below are detailed methodologies for some of the most critical experiments.

Petrographic Analysis using Scanning Electron Microscopy (SEM)

Objective: To observe and characterize the micro-textures, mineralogy, pore types, and diagenetic features of this compound rocks at high resolution.

Methodology:

-

Sample Preparation:

-

Cut a small, representative chip of the this compound rock.

-

Impregnate the sample with blue-dyed epoxy resin under vacuum to fill pore spaces and enhance their visibility.

-

Prepare a polished thin section (30 µm thick) or a polished block from the impregnated sample.

-

Coat the polished surface with a thin layer of carbon or gold to make it conductive for SEM analysis.

-

-

Instrumentation and Imaging:

-

Place the coated sample in the SEM chamber.

-

Evacuate the chamber to a high vacuum.

-

Use a secondary electron (SE) detector to image the surface topography and texture of the sample.

-

Use a backscattered electron (BSE) detector to obtain images with compositional contrast, where heavier elements appear brighter. This is useful for distinguishing different minerals.

-

-

Energy-Dispersive X-ray Spectroscopy (EDS) Analysis:

-

Use the EDS detector to perform elemental analysis of specific points, lines, or areas on the sample.

-

This provides semi-quantitative chemical compositions of minerals, which is crucial for identifying diagenetic phases.

-

-

Data Interpretation:

-

Identify primary sedimentary components (e.g., grains, mud).

-

Characterize diagenetic features such as cements, replacement minerals, and dissolution voids.

-

Classify pore types (e.g., interparticle, intraparticle, moldic, vuggy).

-

Determine the paragenetic sequence (the order of diagenetic events).

-

Mineralogical Analysis using X-ray Diffraction (XRD)

Objective: To identify and quantify the mineral composition of this compound sediments and rocks.

Methodology:

-

Sample Preparation:

-

Crush a representative sample of the this compound rock into a fine powder (<10 µm) using a mortar and pestle or a micronizing mill.[2]

-

Homogenize the powder to ensure a representative sample.

-

Mount the powder onto a sample holder, ensuring a flat, smooth surface.

-

-

Instrumentation and Data Acquisition:

-

Place the sample holder in the X-ray diffractometer.

-

Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and the angular range to be scanned (typically 2° to 70° 2θ for carbonates).

-

Initiate the scan. The instrument will rotate the sample and the detector to measure the intensity of diffracted X-rays at different angles.[3]

-

-

Data Analysis:

-

The output is a diffractogram, which is a plot of X-ray intensity versus the diffraction angle (2θ).

-

Identify the mineral phases present by comparing the peak positions (d-spacings) in the sample's diffractogram to a database of known mineral patterns (e.g., the ICDD Powder Diffraction File).[2]

-

Quantify the relative abundance of each mineral phase using methods such as the Rietveld refinement or by measuring the integrated peak areas.

-

Geochemical Modeling of Diagenetic Pathways using PHREEQC

Objective: To simulate the chemical reactions between this compound minerals and pore fluids under different diagenetic conditions to understand and predict diagenetic alterations.

Methodology:

-

Define the Initial System:

-

Solution Composition: Define the chemical composition of the initial pore fluid (e.g., seawater, meteoric water, or burial brine), including major ions, pH, and temperature.[4]

-

Mineral Assemblage: Define the initial mineralogy of the sediment, including the relative proportions of aragonite, high-magnesium calcite, and low-magnesium calcite.

-

-

Define the Geochemical Reactions:

-

Use the EQUILIBRIUM_PHASES data block in PHREEQC to specify which minerals are in equilibrium with the solution.

-

Use the KINETICS data block to define kinetically controlled reactions, such as the dissolution of primary minerals and the precipitation of diagenetic phases.

-

-

Simulate Diagenetic Scenarios:

-

Mixing Models: Simulate the mixing of different water types (e.g., seawater and freshwater) to model diagenesis in a mixing zone.

-

Reaction Path Modeling: Simulate the progressive reaction of the fluid with the rock as it flows through the sediment, which can be used to model changes along a fluid flow path.

-

Evaporation Modeling: Simulate the effects of evaporation on the fluid chemistry to model diagenesis in arid environments.

-

-

Interpret the Results:

-

Analyze the output to determine the changes in fluid chemistry, the amounts of minerals dissolved and precipitated, and the evolution of porosity.

-

Compare the simulation results with petrographic and geochemical data from natural samples to validate the model.

-

Visualizing Diagenetic Processes and Workflows

The following diagrams, created using the DOT language, illustrate key diagenetic pathways and experimental workflows.

Conclusion

The diagenesis of this compound sediments is a multifaceted process with profound implications for the final rock properties. For researchers and scientists, a thorough understanding of these processes is essential for a variety of applications, from hydrocarbon exploration to the development of novel biomaterials. This guide has provided a comprehensive overview of the key concepts, quantitative data, experimental methodologies, and visual representations of diagenetic processes in this compound sediments. By integrating these different facets of study, a more complete picture of this compound diagenesis can be achieved.

References

"synthesis of amorphous calcium carbonate"

An In-depth Technical Guide on the Synthesis of Amorphous Calcium Carbonate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amorphous Calcium this compound (ACC) is the least stable, hydrated polymorph of calcium this compound, characterized by a lack of long-range atomic order.[1][2] Despite its inherent instability and rapid transformation into more stable crystalline forms like calcite and vaterite, ACC is a material of significant interest.[1] It serves as a crucial transient precursor in biomineralization processes and, due to its unique properties, holds immense potential for biomedical applications.[3][4][5] Notably, its high surface area, porosity, and pH-dependent solubility make it an excellent candidate for advanced drug delivery systems.[1][6][7] This guide provides a comprehensive overview of the core methodologies for synthesizing and stabilizing ACC, presenting detailed experimental protocols, quantitative data, and process workflows to aid researchers in harnessing its capabilities.

Synthesis Methodologies

The synthesis of ACC is challenging due to its thermodynamic instability; it readily crystallizes within seconds or minutes under normal conditions.[1] Therefore, synthesis strategies are designed to rapidly precipitate ACC and immediately stabilize it, often by controlling temperature, pH, or introducing stabilizing agents. The most common and effective methods are direct precipitation, gas-liquid diffusion, and mixed-flow reaction.

Direct Precipitation (Rapid Mixing)

This is the most straightforward method, involving the rapid mixing of supersaturated solutions of a soluble calcium salt (e.g., calcium chloride, CaCl₂) and a soluble this compound salt (e.g., sodium this compound, Na₂CO₃).[8] The key to this method is inducing precipitation faster than the onset of crystallization.

Experimental Protocol: Low-Temperature Synthesis

This protocol is adapted from a method designed to retard the transformation of ACC into crystalline forms by working at low temperatures.[9]

-

Preparation of Precursor Solutions:

-

Prepare a 10 mM calcium chloride (CaCl₂) aqueous solution.

-

Prepare a 10 mM sodium this compound (Na₂CO₃) aqueous solution.

-

Pre-cool both solutions to 1°C in a thermostatic bath.

-

-

Precipitation:

-

In a Teflon reactor equilibrated at 1°C, rapidly mix equal volumes of the pre-cooled CaCl₂ and Na₂CO₃ solutions. A white precipitate of ACC will form immediately.

-

-

Isolation and Quenching:

-

Allow the reaction to proceed for 1 minute.

-

Immediately vacuum-filter the suspension through a 0.2 µm filter to separate the ACC precipitate from the aqueous solution.

-

Wash the collected solids with a quenching agent like isopropanol (B130326) for less than 30 seconds to remove residual water and prevent crystallization.

-

-

Drying and Storage:

-

Dry the resulting material with a flow of dry air.

-

Store the final ACC powder in a sealed, low-humidity container. This method can yield ACC that is stable for up to 3 days.[9]

-

Gas-Liquid Diffusion

This method involves the slow diffusion of a gas (e.g., CO₂ or NH₃) into a calcium-containing solution, leading to a gradual increase in this compound concentration and subsequent precipitation of ACC.[10][11] A common variant uses the decomposition of ammonium (B1175870) this compound in a sealed desiccator to release CO₂ and NH₃ vapors, which then diffuse into a CaCl₂ solution.[12]

Experimental Protocol: Ammonia (B1221849) Diffusion Method (ADM)

This protocol is a conceptual summary of the ADM for bio-inspired mineralization.[10][11]

-

Setup:

-

Prepare a solution containing calcium chloride (e.g., 10-20 mM) and any desired polymeric additives (e.g., polyacrylic acid). Place this solution in an open beaker.

-

Place solid ammonium this compound in a separate open container to act as the vapor source.

-

Position both containers inside a sealed desiccator at room temperature.

-

-

Diffusion and Precipitation:

-

The ammonium this compound will decompose, releasing ammonia (NH₃) and carbon dioxide (CO₂) gases.

-

These gases diffuse into the calcium chloride solution. The dissolution of CO₂ forms this compound ions, slowly increasing the supersaturation until ACC precipitates.

-

-

Collection and Processing:

-

After a set period (e.g., several hours to days), remove the beaker containing the ACC precipitate.

-